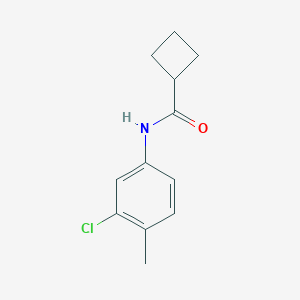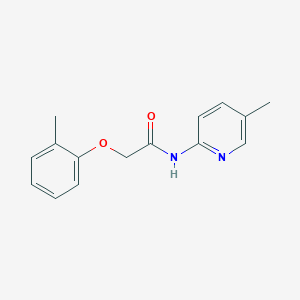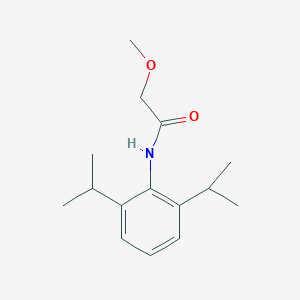
N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide, also known as CB-13, is a synthetic cannabinoid that has gained attention in recent years due to its potential therapeutic applications. This compound is a CB1 receptor agonist and has been shown to have analgesic and anti-inflammatory properties.
Wirkmechanismus
N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide is a CB1 receptor agonist, meaning it binds to and activates the CB1 receptor. The CB1 receptor is primarily found in the central nervous system and is involved in the regulation of pain, appetite, and mood. Activation of the CB1 receptor by N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide results in the release of neurotransmitters such as dopamine and serotonin, which can modulate pain and inflammation.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide has been shown to have analgesic and anti-inflammatory effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. However, more research is needed to fully understand the biochemical and physiological effects of N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide is its potential as a treatment for chronic pain conditions and cancer. However, N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide is a relatively new compound and its safety and efficacy have not been fully established. Additionally, N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide is a synthetic compound and may have limitations in terms of its applicability to natural systems.
Zukünftige Richtungen
Future research on N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide should focus on its safety and efficacy as a therapeutic agent. Studies should also investigate the potential for N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide to be used in combination with other drugs for the treatment of pain and inflammation. Additionally, research should investigate the potential for N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide to be used in the treatment of other conditions, such as anxiety and depression. Finally, studies should investigate the potential for N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide to be used in veterinary medicine.
Synthesemethoden
N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide can be synthesized through a multistep process involving the reaction of 3-chloro-4-methylbenzoyl chloride with cyclobutanecarboxylic acid. The resulting intermediate is then deprotected to yield N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide. The purity and yield of N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide can be improved through various purification techniques.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide has been studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. Studies have shown that N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide can reduce pain and inflammation in animal models, and may have potential as a treatment for chronic pain conditions. N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide has also been shown to have anti-cancer properties, inhibiting the growth of various cancer cell lines in vitro.
Eigenschaften
Produktname |
N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide |
|---|---|
Molekularformel |
C12H14ClNO |
Molekulargewicht |
223.7 g/mol |
IUPAC-Name |
N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide |
InChI |
InChI=1S/C12H14ClNO/c1-8-5-6-10(7-11(8)13)14-12(15)9-3-2-4-9/h5-7,9H,2-4H2,1H3,(H,14,15) |
InChI-Schlüssel |
FLFYXIFEJVBMOS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCC2)Cl |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCC2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)-2-methoxyacetamide](/img/structure/B310257.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B310262.png)
![3-Isopropyl 5-(2-methoxyethyl) 4-[3-(isobutyrylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B310263.png)
![3-Isopropyl 5-(2-methoxyethyl) 4-{3-[(ethylsulfonyl)amino]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B310264.png)
![3-Isopropyl 5-(2-methoxyethyl) 4-{3-[(cyclohexylcarbonyl)amino]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B310266.png)

